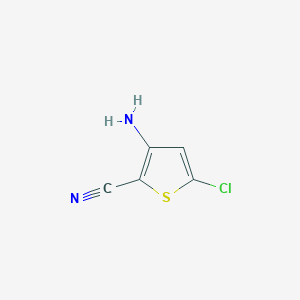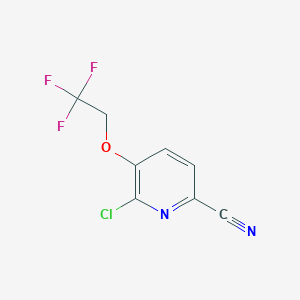
1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide is a complex organic compound characterized by the presence of a formyl group, a trifluoromethyl group, and a piperidine ring
Preparation Methods
The synthesis of 1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as formic acid or formyl chloride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling: The final step involves coupling the formylated and trifluoromethylated intermediates with N,N-dimethylpiperidine-4-carboxamide under suitable conditions, often using catalysts like palladium.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The piperidine ring provides structural stability and contributes to the overall binding conformation.
Comparison with Similar Compounds
Similar compounds to 1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide include:
2-Formyl-5-(trifluoromethyl)phenylboronic acid: This compound shares the formyl and trifluoromethyl groups but differs in the presence of a boronic acid group instead of the piperidine ring.
5-Trifluoromethyl-2-formylphenylboronic acid: Similar in structure but with a boronic acid group, this compound is studied for its antimicrobial activity.
(2-Formyl-5-(trifluoromethyl)phenyl)boronic acid: Another related compound with a boronic acid group, used in various chemical reactions.
The uniqueness of this compound lies in its combination of functional groups and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19F3N2O2 |
|---|---|
Molecular Weight |
328.33 g/mol |
IUPAC Name |
1-[2-formyl-5-(trifluoromethyl)phenyl]-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H19F3N2O2/c1-20(2)15(23)11-5-7-21(8-6-11)14-9-13(16(17,18)19)4-3-12(14)10-22/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
IMGJGUBNAHQRNE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


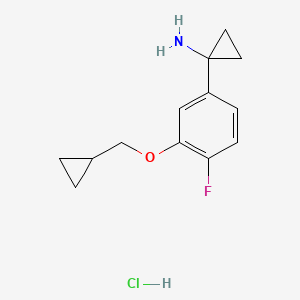
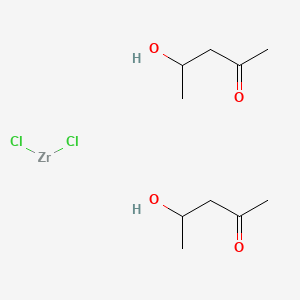
![5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide](/img/structure/B12075916.png)
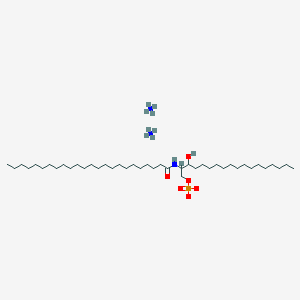
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12075923.png)
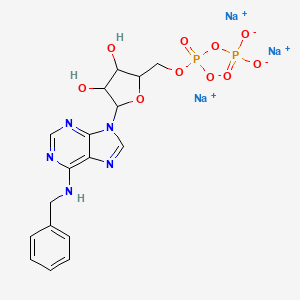
![1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)

